7-(m-Nitrostyryl)benz(c)acridine
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Overview
Description
7-(m-Nitrostyryl)benz©acridine is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anticancer agents . This compound features a nitrostyryl group attached to the benz©acridine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(m-Nitrostyryl)benz©acridine typically involves the condensation of benz©acridine with a nitrostyryl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 7-(m-Nitrostyryl)benz©acridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(m-Nitrostyryl)benz©acridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
7-(m-Nitrostyryl)benz©acridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex acridine derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(m-Nitrostyryl)benz©acridine involves its interaction with biological macromolecules. It is known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and repair. This intercalation can lead to cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its antibacterial properties.
Quinacrine: An acridine derivative used as an antimalarial and anticancer agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
7-(m-Nitrostyryl)benz©acridine is unique due to its nitrostyryl group, which enhances its biological activity and specificity compared to other acridine derivatives. This structural modification allows for more targeted interactions with biological molecules, making it a promising candidate for further research in medicinal chemistry .
Properties
CAS No. |
63021-48-7 |
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Molecular Formula |
C25H16N2O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-[(Z)-2-(3-nitrophenyl)ethenyl]benzo[c]acridine |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)19-8-5-6-17(16-19)12-14-21-22-10-3-4-11-24(22)26-25-20-9-2-1-7-18(20)13-15-23(21)25/h1-16H/b14-12- |
InChI Key |
RBLVFEJSTFGAAX-OWBHPGMISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)/C=C\C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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